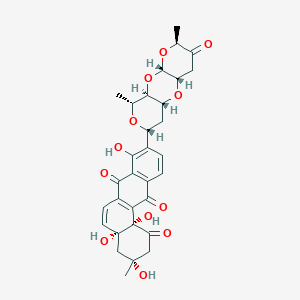

Saquayamycin B1

Description

This compound has been reported in Streptomyces with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32O12/c1-12-17(32)8-20-28(41-12)43-27-13(2)40-18(9-19(27)42-20)14-4-5-15-22(24(14)34)25(35)16-6-7-30(38)11-29(3,37)10-21(33)31(30,39)23(16)26(15)36/h4-7,12-13,18-20,27-28,34,37-39H,8-11H2,1-3H3/t12-,13+,18+,19+,20-,27+,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSPXNCFVRSKKD-AYIWFLJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(=O)C(OC7O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H](C[C@@H](O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O)O)O)O[C@H]7CC(=O)[C@@H](O[C@H]7O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Saquayamycin B1 from Streptomyces nodosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin B1, a member of the angucycline class of antibiotics, is a secondary metabolite produced by the bacterium Streptomyces nodosus. First identified in a screening program for novel anti-tumor agents, this compound has demonstrated significant biological activity, including antibacterial and anti-cancer properties. Its mechanism of action has been linked to the inhibition of farnesyl-protein transferase and the modulation of the PI3K/AKT signaling pathway, making it a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptomyces nodosus, presenting detailed experimental protocols and quantitative data to aid researchers in this field.

Discovery and Biological Activity

This compound was discovered as part of a series of saquayamycins isolated from the culture broth of Streptomyces nodosus strain MH190-16F3.[1] These compounds belong to the aquayamycin group of antibiotics and are glycosides of aquayamycin.[1] this compound exhibits a range of biological activities, making it a promising candidate for therapeutic development.

It is active against Gram-positive bacteria and has shown cytotoxicity against P388 leukemia cells.[1] Further studies have identified it as an inhibitor of farnesyl-protein transferase. Its anti-tumor properties are also attributed to its ability to suppress proliferation, invasion, and migration of cancer cells by inhibiting the PI3K/AKT signaling pathway.

Physicochemical and Spectroscopic Data

This compound presents as an orange powder.[1] It is soluble in dimethyl sulfoxide (DMSO), methanol, and chloroform.[1] The purity of commercially available this compound is typically ≥98%. The key physicochemical and spectroscopic data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₂O₁₂ | |

| Molecular Weight | 596.58 g/mol | |

| Appearance | Orange powder | [1] |

| Solubility | DMSO, methanol, chloroform | [1] |

| Purity | ≥98% |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 187.9 | |

| 2 | 143.2 | |

| 3 | 82.7 | |

| 4 | 36.3 | 2.95 (dd, 18.0, 3.0), 3.20 (d, 18.0) |

| 4a | 53.6 | |

| 5 | 118.8 | 7.65 (dd, 8.0, 1.0) |

| 6 | 137.1 | 7.75 (t, 8.0) |

| 6a | 116.1 | |

| 7 | 162.1 | |

| 8 | 110.1 | 6.75 (s) |

| 9 | 158.9 | |

| 10 | 108.7 | |

| 11 | 161.8 | |

| 12 | 182.3 | |

| 12a | 80.1 | |

| 12b | 44.5 | 2.45 (d, 12.0), 2.85 (d, 12.0) |

| 1' | 99.8 | 5.24 (br d, 3.5) |

| 2' | 36.3 | 1.85 (m), 2.15 (m) |

| 3' | 68.1 | 3.85 (m) |

| 4' | 70.2 | 3.65 (m) |

| 5' | 68.5 | 4.15 (m) |

| 6' (CH₃) | 18.1 | 1.37 (d, 6.0) |

| 1'' | 101.2 | 4.87 (br d, 11.0) |

| 2'' | 143.3 | 5.85 (d, 3.0) |

| 3'' | 127.5 | 6.15 (d, 3.0) |

| 4'' | 70.8 | 4.35 (m) |

| 5'' | 68.2 | 4.25 (m) |

| 6'' (CH₃) | 18.2 | 1.26 (d, 6.0) |

Data adapted from related saquayamycin structures and may require experimental verification for this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI+ | 597.1916 | 467.1493, 337.0918, 211.0652 |

Experimental Protocols

Fermentation of Streptomyces nodosus for this compound Production

The following protocol is adapted from established methods for secondary metabolite production in Streptomyces species and may require optimization for maximal this compound yield.

3.1.1. Media Preparation

-

Seed Medium (per liter):

-

Glucose: 10 g

-

Yeast Extract: 4 g

-

Malt Extract: 10 g

-

Adjust pH to 7.2 before autoclaving.

-

-

Production Medium (per liter):

-

Soluble Starch: 20 g

-

Glucose: 10 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 2 g

-

KBr: 0.1 g

-

FeSO₄·7H₂O: 0.01 g

-

Adjust pH to 7.0 before autoclaving.

-

3.1.2. Fermentation Procedure

-

Inoculation: Inoculate a loopful of Streptomyces nodosus spores from a mature agar plate into 50 mL of seed medium in a 250 mL flask.

-

Seed Culture: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.

-

Production Culture: Inoculate 1 L of production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.

-

Monitoring: Monitor the production of this compound by periodically taking samples and analyzing them via HPLC.

Extraction and Purification of this compound

3.2.1. Extraction

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Supernatant Extraction: Extract the supernatant twice with an equal volume of dichloromethane (CH₂Cl₂).

-

Mycelial Extraction: Homogenize the mycelial pellet with acetone. Filter the homogenate and evaporate the acetone under reduced pressure. Resuspend the resulting aqueous residue in water and extract twice with an equal volume of dichloromethane.

-

Pooling and Concentration: Combine all dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Purification

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of chloroform-methanol (e.g., 100:0 to 90:10 v/v).

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) and HPLC to identify those containing this compound.

-

Preparative HPLC: Pool the fractions rich in this compound and subject them to preparative reverse-phase HPLC.

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 30 minutes).

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 254 nm and 430 nm.

-

-

Final Product: Collect the peak corresponding to this compound, evaporate the solvent, and dry under vacuum to obtain the purified compound.

Visualizations

Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway in cell survival and proliferation.

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Experimental Workflow

The overall process for obtaining purified this compound from Streptomyces nodosus is depicted in the following workflow.

Caption: Workflow for this compound production, from fermentation to characterization.

Conclusion

This technical guide provides a detailed overview of the discovery, isolation, and characterization of this compound from Streptomyces nodosus. The provided protocols for fermentation, extraction, and purification, along with the summarized quantitative data and visualizations of its mechanism of action and experimental workflow, serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology. Further research into the optimization of production and a deeper understanding of its biological activities will be crucial for the potential development of this compound as a therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of Saquayamycin B1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Saquayamycin B1, an angucycline antibiotic with notable antitumor and antibacterial activities.[1][2] The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Core Physicochemical Data

This compound is an orange, powdered solid isolated from Streptomyces nodosus.[1][2] It is classified as an angucycline antibiotic and exhibits activity against Gram-positive bacteria and P388 leukaemia cells.[1][3] Its stability is maintained for at least one year when stored at -20°C.[1]

Table 1: Summary of Quantitative Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₂O₁₂ | [1][4] |

| Molecular Weight | 596.6 g/mol | [1][4] |

| CAS Number | 99260-68-1 | [1][4] |

| Appearance | Orange Powder | [1] |

| Purity | ≥98% (by HPLC) | [1][4] |

| Solubility | Soluble in DMSO, methanol, or chloroform | [1] |

| Melting Point | No data available | [5] |

| Boiling Point | No data available | [5] |

| Water Solubility | No data available | [5] |

| Long-term Storage | -20°C | [1][5] |

| Source | Isolated from Streptomyces nodosus | [1][2] |

Experimental Protocols

The characterization of this compound involves several standard analytical techniques to determine its identity, purity, and structure.

2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is utilized to ascertain the purity of this compound, which is reported to be ≥98%.[1][4]

-

Objective: To separate this compound from any impurities and quantify its relative concentration.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving the compound in a suitable solvent, such as methanol or DMSO.

-

Mobile Phase: A gradient of solvents, typically a mixture of an aqueous phase (e.g., water with a modifier like formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol), is used to elute the compound from the column.

-

Stationary Phase: A C18 reverse-phase column is commonly used for the separation of compounds like angucyclines.

-

Detection: A UV-Vis detector is employed to monitor the elution of the compound. The absorbance is measured at a wavelength where this compound exhibits maximum absorbance.

-

Quantification: The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

-

2.2 Spectroscopic Analysis for Structural Identification

The identity of this compound is confirmed using spectroscopic methods, primarily ¹H-NMR and UV-Vis spectroscopy.[1]

-

Objective: To elucidate the molecular structure and confirm the identity of the compound.

-

Methodology:

-

UV-Visible Spectroscopy: A solution of the compound is prepared in a suitable solvent (e.g., methanol). The UV-Vis spectrum is recorded, and the wavelengths of maximum absorption (λmax) are determined, which are characteristic of the chromophores present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H-NMR spectra are recorded to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

Other NMR techniques, such as ¹³C-NMR, COSY, HMBC, and HSQC, can be used for a more detailed structural elucidation, providing information about the carbon skeleton and the connectivity between protons and carbons.

-

-

Biological Activity and Signaling Pathway

This compound has demonstrated significant antitumor properties.[1] Notably, it suppresses the proliferation, invasion, and migration of human colorectal cancer (CRC) cells by inhibiting the PI3K/AKT signaling pathway.[6] This pathway is a critical regulator of cell growth, survival, and metabolism, and its frequent mutation in CRC makes it a key therapeutic target.[6]

Caption: PI3K/AKT signaling pathway inhibited by this compound in cancer cells.

General Experimental Workflow

The process from isolation to characterization of a natural product like this compound follows a structured workflow to ensure the accurate identification and evaluation of its properties.

Caption: General workflow for isolation and characterization of this compound.

References

- 1. adipogen.com [adipogen.com]

- 2. This compound | CAS 99260-68-1 | AdipoGen Life Sciences | Biomol.com [biomol.com]

- 3. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound|99260-68-1|MSDS [dcchemicals.com]

- 6. This compound Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Saquayamycin B1: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin B1, an angucycline antibiotic isolated from Streptomyces species, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug development. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer and antibacterial properties. Detailed experimental protocols, quantitative data, and a visualization of its mechanism of action in cancer cells are presented to facilitate further research and development efforts.

Introduction

Angucycline antibiotics are a class of polyketide natural products known for their diverse chemical structures and significant biological activities. This compound, a member of this class, has emerged as a potent bioactive molecule. This document synthesizes the current scientific knowledge on this compound, offering a technical resource for researchers in oncology, microbiology, and pharmacology.

Anticancer Activity

This compound exhibits significant cytotoxic activity against various cancer cell lines, with a particularly well-documented mechanism in colorectal cancer.

Cytotoxicity Data

The inhibitory concentration (IC50) of this compound has been determined for several human cancer cell lines, highlighting its potent anticancer effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Colorectal Cancer | 0.18 - 0.84 | [1] |

| SW620 | Colorectal Cancer | 0.18 - 0.84 | [1] |

| LoVo | Colorectal Cancer | 0.18 - 0.84 | [1] |

| HT-29 | Colorectal Cancer | 0.18 - 0.84 | [1] |

| QSG-7701 (Normal) | Human Hepatocyte | 1.57 | [2] |

| PC-3 | Prostate Cancer | GI50 = 3.3 | [3] |

| H460 | Non-small cell lung cancer | GI50 = 3.9 (for Saquayamycin B) | [3] |

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Research has elucidated that this compound exerts its anticancer effects in colorectal cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][4] This pathway is a critical regulator of cell proliferation, survival, and migration.

This compound has been shown to downregulate the expression of PI3K and the phosphorylation of AKT (p-AKT), a key downstream effector in the pathway.[4][5] This inhibition leads to a cascade of events, including the induction of apoptosis (programmed cell death) and the suppression of epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis.[1] The pro-apoptotic effect is mediated, in part, by changes in the expression of Bcl-2 family proteins.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Human cancer cell lines (e.g., SW480, SW620)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.[2]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity

This compound has been reported to be active against Gram-positive bacteria.[6]

Antibacterial Spectrum and Potency

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported, related saquayamycins have shown potent activity. For instance, Saquayamycins A and C demonstrated strong activity against Bacillus subtilis ATCC 6633.[7] Further studies are required to establish a comprehensive antibacterial profile for this compound.

Putative Mechanism of Action

The precise antibacterial mechanism of this compound is not fully elucidated. However, angucycline antibiotics, in general, are known to interfere with various cellular processes in bacteria. Their planar aromatic structures suggest potential intercalation with DNA, while other proposed mechanisms for this class of compounds include inhibition of bacterial enzymes and disruption of cell membrane integrity.[6][8]

Other Biological Activities

Farnesyl-Protein Transferase Inhibition

Nitric Oxide Synthase Inhibition

There is evidence to suggest that saquayamycins can inhibit nitric oxide synthase (NOS). Saquayamycin A1 has been shown to inhibit inducible nitric oxide synthase (iNOS) with an IC50 value of 101.2 µM.[3] Given the structural similarity, it is plausible that this compound also possesses NOS inhibitory activity, although this requires experimental confirmation.

Conclusion

This compound is a promising natural product with multifaceted biological activities. Its potent anticancer effects, mediated through the inhibition of the critical PI3K/AKT signaling pathway, make it a strong candidate for further preclinical and clinical development. Its antibacterial, farnesyl-protein transferase inhibitory, and potential nitric oxide synthase inhibitory activities further underscore its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation of this compound and its analogues as novel therapeutic agents.

References

- 1. This compound Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. texaschildrens.org [texaschildrens.org]

Saquayamycin B1: A Technical Guide to its Function as a Farnesyl-Protein Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Saquayamycin B1 as a farnesyl-protein transferase (FPT) inhibitor. It covers the essential background of FPT signaling, quantitative data on FPT inhibitors, detailed experimental protocols for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Farnesyl-Protein Transferase and its Role in Cellular Signaling

Farnesyl-protein transferase (FPT) is a crucial enzyme in the post-translational modification of a variety of cellular proteins.[1][2] This enzyme catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[1][2] This process, known as farnesylation, increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes.[1][2] This localization is critical for the function of many signaling proteins, most notably members of the Ras superfamily of small GTPases.[2][3]

The Ras proteins are key regulators of cellular proliferation, differentiation, and survival.[3][4] When mutated, Ras can become constitutively active, leading to uncontrolled cell growth and tumorigenesis.[1] Since membrane association is a prerequisite for Ras function, inhibition of FPT presents a strategic approach to disrupt oncogenic Ras signaling.[5] Farnesyl-protein transferase inhibitors (FTIs) are a class of drugs designed to block this farnesylation process.[5][6]

This compound, an angucycline antibiotic isolated from Streptomyces species, has been identified as an inhibitor of farnesyl-protein transferase.[7] Its potential to disrupt FPT activity makes it a subject of interest in cancer research and drug development.

Quantitative Data for Farnesyl-Protein Transferase Inhibitors

| Inhibitor | IC50 Value | Target Enzyme | Notes |

| This compound | N/A | Farnesyl-Protein Transferase | Identified as an FPT inhibitor; specific IC50 value not publicly available in the reviewed literature. |

| Lonafarnib (SCH66336) | 1.9 nM | Farnesyl-Protein Transferase | An orally active, non-peptidomimetic FTI that has undergone extensive clinical trials. |

| Tipifarnib (R115777) | 0.86 nM | Farnesyl-Protein Transferase | A potent and selective FTI, also investigated in numerous clinical trials for various cancers. |

| FTI-277 | 0.5 nM | Farnesyl-Protein Transferase | A highly potent Ras CAAX peptidomimetic that antagonizes both H- and K-Ras oncogenic signaling.[5] |

| BMS-214662 | 1.35 nM | Farnesyl-Protein Transferase | A potent and selective FTI with demonstrated antitumor activity. |

Signaling Pathway: FPT and Ras Activation

The following diagram illustrates the canonical Ras signaling pathway and the critical role of farnesyl-protein transferase. Inhibition of FPT by compounds like this compound disrupts this pathway by preventing the localization of Ras to the plasma membrane, thereby inhibiting downstream signaling cascades that promote cell proliferation.

Caption: Farnesyl-Protein Transferase (FPT) signaling pathway and its inhibition.

Experimental Protocols for FPT Inhibition Assay

The following section details a representative methodology for determining the in vitro inhibitory activity of a compound, such as this compound, against farnesyl-protein transferase. This protocol is a composite of standard techniques described in the literature.

Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for farnesyl-protein transferase.

Materials and Reagents

-

Recombinant human farnesyl-protein transferase

-

Farnesyl pyrophosphate (FPP)

-

A fluorescently labeled peptide substrate with a CaaX motif (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Control FPT inhibitor (e.g., FTI-277)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and the control inhibitor in DMSO.

-

Create a serial dilution of the test compound and control inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Prepare a working solution of FPT, FPP, and the fluorescent peptide substrate in the assay buffer.

-

-

Enzyme Reaction:

-

To each well of the microplate, add the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the FPT enzyme to all wells except the negative control.

-

Initiate the enzymatic reaction by adding a mixture of FPP and the fluorescent peptide substrate.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent label (e.g., 340 nm excitation and 550 nm emission for a dansyl group).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from all other readings.

-

Calculate the percentage of FPT inhibition for each concentration of the test compound relative to the positive control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Experimental Workflow for FPT Inhibitor Screening and Characterization

The diagram below outlines a typical workflow for the discovery and characterization of novel FPT inhibitors like this compound.

Caption: Workflow for FPT inhibitor discovery and development.

Conclusion

This compound represents a natural product with potential as a farnesyl-protein transferase inhibitor. By targeting the critical farnesylation step in protein post-translational modification, it has the potential to disrupt key signaling pathways, such as the Ras pathway, which are often dysregulated in cancer. While further quantitative characterization is needed to fully elucidate its potency and selectivity, the methodologies and conceptual frameworks presented in this guide provide a comprehensive basis for its continued investigation and for the broader field of FPT inhibitor research. The development of potent and specific FTIs remains a promising avenue for the development of novel therapeutics.

References

- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction and evaluation of protein farnesyltransferase inhibition by commercial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of a Highly Potent Penicillin Inactivator from Penicillin Resistant Staphylococci | CiNii Research [cir.nii.ac.jp]

- 4. eurekaselect.com [eurekaselect.com]

- 5. vHTS and 3D-QSAR for the Identification of Novel Phyto-inhibitors of Farnesyltransferase: Validation of Ascorbic Acid inhibition of Farnesyltransferase in an Animal Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RePORT ⟩ RePORTER [reporter.nih.gov]

Inhibitory Effects of Saquayamycin B1 on Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a critical signaling molecule, is involved in a myriad of physiological and pathological processes. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Among the three main isoforms—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—the inducible isoform is of particular interest in inflammatory and disease states. Overproduction of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases, autoimmune disorders, and cancer. Consequently, the identification of potent and selective iNOS inhibitors is a significant goal in drug discovery.

Saquayamycins are a class of angucycline antibiotics produced by Streptomyces species. While research has highlighted their antimicrobial and cytotoxic properties, emerging evidence suggests potential activity against other therapeutic targets. This technical guide focuses on the inhibitory effects of Saquayamycin B1 on nitric oxide synthase. Although direct experimental data on this compound's iNOS inhibitory activity is not extensively available in the current body of scientific literature, this guide will provide a comprehensive overview of the known iNOS inhibitory activities of structurally related saquayamycins and other angucyclines. This information serves as a valuable surrogate for understanding the potential of this compound as a modulator of NO production.

Quantitative Data on iNOS Inhibition by Saquayamycin Analogs

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the iNOS inhibitory activities of closely related saquayamycin analogs and other angucyclines. This data provides a strong rationale for investigating the potential of this compound as an iNOS inhibitor.

| Compound | IC50 (µM) | Cell Line/Enzyme Source | Reference |

| Saquayamycin A1 | 101.2 | Inducible Nitric Oxide Synthase (iNOS) assay | [1] |

| Angucycline Derivative 310 | 101.2 | Inducible Nitric Oxide Synthase (iNOS) assay | [1] |

| Angucycline Derivative 315 | 43.5 | Inducible Nitric Oxide Synthase (iNOS) assay | [1] |

| A-7884 (Saquayamycin analog) | 43.5 | Inducible Nitric Oxide Synthase (iNOS) assay | [1] |

Experimental Protocols

The following section details a standard experimental protocol for assessing the inhibitory effect of a compound, such as this compound, on iNOS activity in a macrophage cell line. This protocol is based on commonly used methodologies in the field.

In Vitro iNOS Inhibition Assay in Murine Macrophages (RAW 264.7)

1. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Stimulation of iNOS Expression: To induce iNOS expression, the culture medium is replaced with fresh medium containing lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL).

-

Compound Treatment: Test compounds (e.g., this compound) at various concentrations are added to the cells simultaneously with LPS/IFN-γ stimulation. A vehicle control (e.g., DMSO) is also included.

2. Measurement of Nitric Oxide Production (Griess Assay):

-

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.

-

Procedure:

-

After 24 hours of incubation with LPS/IFN-γ and the test compound, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added to each well and incubated for another 10 minutes at room temperature, protected from light.

-

The absorbance at 540 nm is measured using a microplate reader.

-

-

Quantification: The nitrite concentration in each sample is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of iNOS inhibition is calculated by comparing the nitrite levels in compound-treated wells to those in the LPS/IFN-γ stimulated control wells.

3. Cell Viability Assay (MTT Assay):

-

Purpose: To ensure that the observed reduction in NO production is due to iNOS inhibition and not cytotoxic effects of the test compound.

-

Procedure:

-

After removing the supernatant for the Griess assay, the remaining cells are washed with phosphate-buffered saline (PBS).

-

100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C.

-

The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance at 570 nm is measured using a microplate reader.

-

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflow

Signaling Pathway for iNOS Induction

The induction of iNOS expression is a complex process primarily regulated by the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3] Inflammatory stimuli, such as LPS and IFN-γ, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus and bind to the promoter region of the NOS2 gene, initiating the transcription of iNOS mRNA.

Caption: Simplified signaling pathway of iNOS induction by LPS and IFN-γ via NF-κB activation.

Experimental Workflow for iNOS Inhibition Screening

The following diagram illustrates a typical workflow for screening compounds for their ability to inhibit iNOS.

Caption: A standard experimental workflow for evaluating the iNOS inhibitory activity of a test compound.

Conclusion and Future Directions

While direct experimental evidence for the iNOS inhibitory activity of this compound is currently lacking in the scientific literature, the potent inhibitory effects observed for its close structural analogs, such as Saquayamycin A1 and other angucyclines, provide a strong impetus for further investigation. The data presented in this guide suggest that the saquayamycin scaffold is a promising starting point for the development of novel iNOS inhibitors.

Future research should focus on:

-

Directly evaluating the iNOS inhibitory activity of this compound using the in vitro assays described in this guide to determine its IC50 value.

-

Investigating the mechanism of action to determine if the inhibition is at the level of iNOS enzyme activity or by modulating the iNOS expression pathway, for instance, through the inhibition of NF-κB activation.

-

Conducting structure-activity relationship (SAR) studies of a broader range of saquayamycin derivatives to identify key structural features required for potent and selective iNOS inhibition.

The exploration of natural products like this compound holds significant promise for the discovery of new therapeutic agents for the treatment of a wide range of inflammatory and proliferative diseases characterized by the overproduction of nitric oxide.

References

Saquayamycin B1: A Technical Guide to its Solubility and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Saquayamycin B1 in common organic solvents and delves into its key biological activities. This compound is a member of the angucycline class of antibiotics and has garnered significant interest for its antitumor properties. Understanding its solubility is critical for the design and execution of in vitro and in vivo studies, while knowledge of its mechanism of action is paramount for drug development and therapeutic applications.

Solubility Profile of this compound

Despite extensive searches of scientific literature and chemical databases, specific quantitative solubility data for this compound in dimethyl sulfoxide (DMSO), methanol, and chloroform have not been reported. However, qualitative assessments consistently indicate its solubility in these solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Methanol | Soluble[1] |

| Chloroform | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely used shake-flask method for determining the solubility of a compound like this compound. This method is a reliable approach to ascertain the equilibrium solubility of a substance in a given solvent.

Objective: To determine the quantitative solubility of this compound in DMSO, methanol, and chloroform.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Chloroform, analytical grade

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Pipettes and tips

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

To each vial, add a known volume of the respective solvent (DMSO, methanol, or chloroform).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Prepare a series of dilutions of the supernatant with the respective solvent.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent based on the concentration measured in the saturated supernatant. The results are typically expressed in units such as mg/mL or mmol/L.

-

Biological Activities and Signaling Pathways

This compound exhibits its biological effects through the inhibition of key cellular enzymes, including farnesyl-protein transferase and nitric oxide synthase. These inhibitory actions disrupt critical signaling pathways involved in cell growth, proliferation, and inflammatory responses.

Farnesyl-Protein Transferase Inhibition

This compound acts as an inhibitor of farnesyl-protein transferase (FPTase). This enzyme is crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases. Farnesylation is a type of prenylation that attaches a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins. This modification is essential for the proper localization and function of these proteins at the cell membrane. By inhibiting FPTase, this compound prevents the farnesylation of Ras, thereby blocking its downstream signaling pathways, such as the MAPK/ERK pathway, which are often hyperactivated in cancer cells, leading to uncontrolled cell growth and proliferation.

Figure 1. Inhibition of Farnesyl-Protein Transferase by this compound.

Nitric Oxide Synthase Inhibition

This compound has also been identified as an inhibitor of nitric oxide synthase (NOS). NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). The overproduction of NO by iNOS is often associated with inflammatory conditions and the pathogenesis of certain cancers. By inhibiting NOS, this compound can modulate NO levels, thereby potentially mitigating inflammation and other pathological processes driven by excessive NO.

Figure 2. Inhibition of Nitric Oxide Synthase by this compound.

References

Initial Studies on the Antibacterial Properties of Saquayamycin B1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies concerning the antibacterial properties of Saquayamycin B1, an angucycline antibiotic. The information is compiled from early research and is intended to serve as a foundational resource for further investigation and drug development efforts. This document outlines the antibacterial spectrum of closely related saquayamycins, details the experimental protocols for assessing antibacterial activity, and presents a generalized workflow for such studies.

Quantitative Data on Antibacterial Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of Saquayamycins A and C against Various Microorganisms

| Microorganism | Saquayamycin A (µg/mL) | Saquayamycin C (µg/mL) |

| Bacillus subtilis ATCC 6633 | 0.78 | 0.78 |

| Staphylococcus aureus ATCC 25923 | 3.12 | 3.12 |

| Enterococcus faecalis ATCC 29212 | 6.25 | 6.25 |

| Escherichia coli ATCC 25922 | >100 | >100 |

| Pseudomonas aeruginosa ATCC 27853 | >100 | >100 |

| Candida albicans M3 | 0.78 | 1.56 |

| Aspergillus fumigatus | 25 | 50 |

| Fusarium oxysporum | 50 | 50 |

Data extracted from a study on saquayamycins produced by Streptomyces spp. PAL114.[3] It is important to note that this data is for saquayamycins A and C, and not B1.

The data indicates strong activity against the Gram-positive bacterium Bacillus subtilis and the yeast Candida albicans. The activity against other Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis is moderate. As is common with many angucycline antibiotics, there is a noted weaker effect against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the initial assessment of antibacterial properties of novel compounds like this compound.

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the bacterium after a defined incubation period.

Detailed Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., DMSO or methanol) to a high concentration (e.g., 1 mg/mL). The solution is then filter-sterilized.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile bacterial growth medium (e.g., Mueller-Hinton Broth) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.

-

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

-

Several colonies are then used to inoculate a fresh broth medium, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate (except for sterility controls) is inoculated with the standardized bacterial suspension.

-

The plate is covered and incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC: The MIC is read as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

This method is used to qualitatively assess the susceptibility of bacteria to an antimicrobial agent.

Principle: A paper disk impregnated with a known amount of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the agent.

Detailed Protocol:

-

Preparation of Agar Plates: Sterile Mueller-Hinton Agar is poured into petri dishes and allowed to solidify.

-

Preparation of Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of the agar plate.

-

Application of Antibiotic Disks:

-

Sterile paper disks (6 mm in diameter) are impregnated with a defined amount of this compound.

-

The impregnated disks are placed onto the surface of the inoculated agar plates.

-

-

Incubation: The plates are incubated at the optimal temperature for the test bacterium for 18-24 hours.

-

Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of the antibacterial properties of a novel compound like this compound.

Caption: A generalized workflow for the initial investigation of the antibacterial properties of this compound.

Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound has not been extensively detailed in the available literature. As an angucycline antibiotic, it is plausible that its mode of action could be similar to other members of this class, which are known to interfere with nucleic acid synthesis or induce oxidative stress. However, further targeted studies are required to elucidate the specific bacterial pathways inhibited by this compound. There is currently no specific information available regarding its impact on bacterial signaling pathways.

References

- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|CAS 99260-68-1|DC Chemicals [dcchemicals.com]

Methodological & Application

Application Notes & Protocols: Synthesis and Purification of Saquayamycin B1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic approaches and detailed protocols for the purification of Saquayamycin B1, a potent angucycline antibiotic. The information is intended to guide researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Introduction to this compound

This compound is a member of the angucycline class of antibiotics, which are polycyclic aromatic polyketides known for their diverse biological activities, including antitumor and antibacterial properties. Saquayamycins are produced by certain strains of Streptomyces bacteria. The complex structure of this compound, featuring a tetracyclic core and appended sugar moieties, presents a significant challenge for chemical synthesis and requires robust methods for purification.

Part 1: Synthetic Approaches to this compound

A complete total synthesis of this compound has not been extensively reported in the literature. However, based on the biosynthesis of angucyclines and the total synthesis of related compounds, a plausible synthetic strategy can be devised. The biosynthesis of Saquayamycins involves a Type II polyketide synthase (PKS) pathway for the formation of the aglycone core, followed by glycosylation steps.

A chemical synthesis would likely involve the following key stages:

-

Synthesis of the Aglycone (Aquayamycin): The core structure of this compound is derived from aquayamycin. Synthetic strategies towards aquayamycin and other angucyclinones often employ Diels-Alder reactions, nucleophilic additions, and transition-metal-mediated cross-couplings to construct the benz[a]anthracene framework.[1]

-

Synthesis of the Sugar Moieties: this compound contains L-rhodinose and L-cinerulose. These deoxysugars need to be synthesized stereoselectively.

-

Glycosylation: The synthesized sugar units are then coupled to the aglycone. This is a critical step that requires careful selection of protecting groups and glycosylation methods to ensure the correct stereochemistry.

-

Final Deprotection: Removal of protecting groups yields the final natural product.

Below is a conceptual workflow for the synthesis of this compound.

Conceptual workflow for the total synthesis of this compound.

Part 2: Purification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of this compound from natural product extracts or synthetic reaction mixtures. Reversed-phase HPLC is particularly effective for separating angucycline glycosides.

Experimental Protocol: HPLC Purification

This protocol is a general guideline based on methods used for the purification of similar angucycline glycosides from Streptomyces fermentation broths.[2][3][4]

1. Sample Preparation:

-

From Fermentation Broth:

-

Extract the fermentation broth (e.g., 10 L) with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

Dissolve the crude extract in a minimal amount of methanol.

-

Perform a preliminary fractionation using column chromatography (e.g., silica gel or Sephadex LH-20) to remove highly polar and non-polar impurities.

-

-

From Synthetic Reaction:

-

Quench the reaction and perform a standard aqueous workup.

-

Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude product in a suitable solvent for HPLC injection (e.g., methanol, acetonitrile).

-

2. HPLC Instrumentation and Conditions:

The following tables summarize typical conditions for analytical and preparative HPLC purification of angucycline glycosides.

Table 1: Analytical HPLC Conditions

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water (with 0.1% formic acid or acetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV-Vis at 210 nm, 254 nm, and 430 nm |

| Injection Volume | 10 - 20 µL |

Table 2: Preparative HPLC Conditions

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized based on analytical run (e.g., 30-60% B over 40 min) |

| Flow Rate | 10 - 20 mL/min |

| Detection | UV-Vis at a wavelength of maximum absorbance |

| Fraction Collection | Based on UV peak detection |

3. Post-Purification Processing:

-

Combine the fractions containing the pure this compound based on analytical HPLC verification.

-

Remove the organic solvent (acetonitrile or methanol) under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

-

Store the purified compound at -20°C or below, protected from light.

HPLC Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound using HPLC.

General workflow for HPLC purification of this compound.

Data Presentation

The success of the synthesis and purification can be quantified and presented as follows.

Table 3: Synthesis Yields (Hypothetical)

| Step | Product | Starting Material (g) | Product (g) | Yield (%) |

| 1 | Aquayamycin | 10.0 | 2.5 | 25 |

| 2 | Glycosylated Intermediate | 2.0 | 1.1 | 55 |

| 3 | This compound (crude) | 1.0 | 0.6 | 60 |

Table 4: Purification Summary

| Purification Step | Starting Amount (mg) | Purified Amount (mg) | Purity (%) | Recovery (%) |

| Silica Gel Column | 600 | 250 | ~70 | 41.7 |

| Preparative HPLC | 250 | 85 | >98 | 34.0 |

Conclusion

The synthesis of this compound is a complex undertaking that requires expertise in multi-step organic synthesis. While a detailed total synthesis is not yet widely published, a rational approach can be designed based on established methods for related angucycline antibiotics. The purification of this compound is readily achievable using reversed-phase HPLC, and the provided protocols offer a solid foundation for developing a robust purification strategy. These notes are intended to serve as a valuable resource for researchers working on the synthesis, isolation, and development of this compound and other angucycline antibiotics.

References

- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Angucycline Glycosides from a Marine-Derived Bacterium Streptomyces ardesiacus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angucycline Glycosides from Mangrove-Derived Streptomyces diastaticus subsp. SCSIO GJ056 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Characterization of Saquayamycin B1 using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin B1 is an angucycline antibiotic with potential antitumor properties. As with many complex natural products, definitive structural characterization is critical for drug development, quality control, and mechanism-of-action studies. This document provides detailed analytical protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

Introduction to this compound

This compound belongs to the angucycline class of antibiotics, which are aromatic polyketides produced by Streptomyces species.[1] These compounds are known for their complex tetracyclic core structure, often adorned with deoxysugar moieties. This compound is a C-glycoside of aquayamycin, an angucyclinone.[1] Accurate determination of its structure and purity is essential for further investigation of its biological activity. The molecular formula of this compound is C₃₁H₃₂O₁₂ and its molecular weight is 596.6 g/mol .[2] It is reported to be soluble in DMSO, methanol, and chloroform.

Characterization by Mass Spectrometry (MS)

High-Resolution Mass Spectrometry is a fundamental technique for determining the elemental composition and elucidating the structure of natural products through fragmentation analysis.

Experimental Protocol: LC-HRESI-MS/MS

This protocol outlines a general method for analyzing this compound using a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation :

-

Accurately weigh 1 mg of purified this compound.

-

Dissolve in 1 mL of methanol or DMSO to create a 1 mg/mL stock solution.

-

Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.

-

-

Liquid Chromatography (LC) Conditions :

-

Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A : Water + 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

-

Gradient : 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes.

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40 °C.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization Source : High-Resolution Electrospray Ionization (HRESI).

-

Polarity : Positive ion mode.

-

Scan Range : m/z 100 - 1000.

-

Capillary Voltage : 3.5 kV.

-

Source Temperature : 120 °C.

-

Desolvation Temperature : 350 °C.

-

Data Acquisition :

-

MS¹ (Full Scan) : Acquire high-resolution full scan data to determine the accurate mass of the parent ion.

-

MS² (Tandem MS) : Perform data-dependent acquisition (DDA) or targeted MS/MS on the protonated molecule ([M+H]⁺). Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.

-

-

Data Presentation: Predicted MS Fragmentation

The primary ion observed in positive mode HRESI-MS will be the protonated molecule, [M+H]⁺. Tandem MS (MS/MS) analysis induces fragmentation, which is invaluable for structural elucidation. As a C-glycoside, this compound is expected to undergo characteristic losses of its sugar moiety and subsequent fragmentation of the aglycone core.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Description | Predicted Formula | Calculated m/z |

| Protonated Molecule | [C₃₁H₃₂O₁₂ + H]⁺ | 597.1916 |

| Fragment (Loss of deoxysugar) | [C₂₅H₂₂O₉ + H]⁺ | 467.1337 |

| Fragment (Loss of sugar and water) | [C₂₅H₂₀O₈ + H]⁺ | 449.1231 |

Logical Workflow for MS Analysis

References

Application Notes and Protocols for Saquayamycin B1 in Colorectal Cancer Cell Line Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Saquayamycin B1 in the study of colorectal cancer (CRC) cell lines.

Introduction

This compound is an angucycline antibiotic, a class of polyketide compounds, that has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] Emerging research has highlighted its potential as a therapeutic agent in colorectal cancer by demonstrating its ability to suppress proliferation, invasion, and migration of human colorectal cancer cells.[1][2][3][4] Notably, this compound has shown greater inhibitory effects on CRC cells compared to doxorubicin, a conventional chemotherapeutic agent.[4] It also exhibits lower cytotoxicity in normal human liver cells, suggesting a potential therapeutic window.[2][5]

The primary mechanism of action for this compound in colorectal cancer cells involves the inhibition of the PI3K/AKT signaling pathway.[1][2][3][4][5] This inhibition leads to the induction of apoptosis and the suppression of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2] Computer docking models further suggest that this compound may directly bind to PI3Kα.[1][2][3][4]

Data Presentation: Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human colorectal cancer cell lines and a noncancerous cell line after 48 hours of treatment.

| Cell Line | Cell Type | IC50 (µM) |

| SW480 | Human Colorectal Adenocarcinoma | 0.18 ± 0.01 |

| SW620 | Human Colorectal Adenocarcinoma (metastatic) | 0.26 ± 0.03 |

| LoVo | Human Colorectal Adenocarcinoma | 0.63 ± 0.07 |

| HT-29 | Human Colorectal Adenocarcinoma | 0.84 ± 0.05 |

| QSG-7701 | Normal Human Hepatocyte | 1.57 ± 0.12 |

Data extracted from Li et al., 2022.[2]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound on colorectal cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the dose- and time-dependent effects of this compound on the viability of colorectal cancer cells.

Materials:

-

Colorectal cancer cell lines (e.g., SW480, SW620, LoVo, HT-29)

-

Normal human cell line (e.g., QSG-7701) for cytotoxicity comparison

-

Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

After 24 hours, remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

-

At the end of each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (DAPI Staining)

Objective: To visualize nuclear morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation, induced by this compound.

Materials:

-

Colorectal cancer cells

-

This compound

-

6-well plates or chamber slides

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4′,6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)

-

Fluorescence microscope

Protocol:

-

Seed cells in a 6-well plate or chamber slide and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.2, 0.4 µM) for 24 or 48 hours. Include an untreated or vehicle-treated control.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).

-

Wash the cells twice with PBS.

-

Add DAPI staining solution to the cells and incubate for 5-10 minutes in the dark at room temperature.

-

Wash the cells three times with PBS.

-

Mount the slides with a coverslip using an anti-fade mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with brighter blue fluorescence compared to the uniformly stained nuclei of healthy cells.[4]

Western Blot Analysis for PI3K/AKT Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.

Materials:

-

Colorectal cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-Bcl-2, anti-E-cadherin, anti-N-cadherin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

-

Treat the cells with different concentrations of this compound for the desired time.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/AKT pathway in colorectal cancer cells.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound in colorectal cancer cell lines.

References

- 1. This compound Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating the PI3K/AKT Signaling Pathway Using Saquayamycin B1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin B1 is a member of the angucycline class of antibiotics, isolated from Streptomyces sp.[1]. Recent studies have highlighted its potent antitumor activities, particularly its ability to suppress proliferation, invasion, and migration in cancer cells by inhibiting the PI3K/AKT signaling pathway[2][3]. The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and motility. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the PI3K/AKT signaling pathway in cancer cell lines. Detailed protocols for key cellular assays are provided to assess the effects of this compound on cell viability, apoptosis, migration, and the expression and phosphorylation of key pathway proteins.

Mechanism of Action

This compound exerts its anticancer effects by targeting the PI3K/AKT signaling pathway. Studies have shown that this compound treatment leads to a dose-dependent decrease in the protein expression of PI3K and the phosphorylation of AKT (p-AKT), while the total AKT protein levels remain largely unchanged[3][4]. This indicates an inhibition of the kinase activity of the PI3K/AKT pathway. Computer docking models further suggest that this compound may directly bind to the PI3Kα isoform, thereby blocking its activity[2][3][4]. The inhibition of this pathway by this compound subsequently leads to the regulation of downstream targets involved in apoptosis and epithelial-mesenchymal transition (EMT), such as Bcl-2, N-cadherin, and E-cadherin[2].

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human colorectal cancer (CRC) cell lines and a noncancerous human hepatocyte cell line after 48 hours of treatment, as determined by the MTT assay.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| SW480 | Human Colorectal Cancer | 0.18 ± 0.01 | |

| SW620 | Human Colorectal Cancer | 0.26 ± 0.03 | |

| LoVo | Human Colorectal Cancer | 0.63 ± 0.07 | |

| HT-29 | Human Colorectal Cancer | 0.84 ± 0.05 | |

| QSG-7701 | Normal Human Hepatocyte | 1.57 ± 0.12 |

Data are presented as mean ± standard deviation from triplicate independent experiments.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol is to assess the effect of this compound on the expression and phosphorylation of PI3K/AKT pathway proteins.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-AKT, anti-p-AKT (Ser473), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells with RIPA buffer and collect the total protein lysate.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-